molecular formula C9H11NO6S B095123 2,3-Dimethoxy-5-sulfamoylbenzoic Acid CAS No. 66644-80-2

2,3-Dimethoxy-5-sulfamoylbenzoic Acid

Cat. No. B095123
CAS RN: 66644-80-2
M. Wt: 261.25 g/mol
InChI Key: YEVQOPOKMKTXMD-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-sulfamoylbenzoic acid is a compound that can be inferred to have relevance in the field of medicinal chemistry and drug development, particularly due to the presence of sulfamoyl and methoxy groups. These functional groups are often seen in molecules that have biological activity or are used as intermediates in the synthesis of more complex drug molecules.

Synthesis Analysis

The synthesis of related sulfamate compounds involves the conversion of alcohols and phenols into primary sulfamates using sulfamoyl chloride. However, the lability of the O-sulfamate group to basic conditions typically restricts this method to later stages of synthesis. A strategy to protect these groups has been developed, which involves replacing the NH protons of sulfamates with 2,4-dimethoxybenzyl groups, making them stable to various conditions and suitable for multi-step synthesis .

Molecular Structure Analysis

The molecular structure of related sulfonamide complexes has been studied, revealing that molecular association is maintained by hydrogen bonds involving the sulfonamide nitrogen and the carboxyl oxygen atoms of aromatic acids. The conformation of these molecules can be unusual for N1-substituted arylsulfonamides, and molecular dimensions for the complexed acids are virtually the same as those for the free acids .

Chemical Reactions Analysis

The chemical reactions of related compounds, such as 2,3-dihydroxybenzoic acid, involve the formation of stable complexes with metal ions like manganese under anaerobic conditions. Oxidized forms of the ligand can react with manganese(II) to give mixed-valence species, which are noteworthy for their stability and redox activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoic acids have been analyzed through IR, (13)C, and (1)H NMR spectroscopy. A strong intramolecular hydrogen bond is observed in all 2-methoxy derivatives, which affects their acidity. The steric and electrostatic effects on the acidity of these compounds have been separated, with ortho substituents enhancing acidity through electrostatic induction in the anion .

Scientific Research Applications

  • Sulfhydryl Group Determination : A study by Ellman (1959) discussed the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups, which is relevant to the study of biological materials, including the potential reaction with blood components [Ellman, 1959].

  • Chemiluminescence in Organic Chemistry : Watanabe et al. (2010) explored the singlet oxygenation of specific compounds, leading to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, demonstrating the compound's potential in chemiluminescence applications [Watanabe et al., 2010].

  • Redox Sensor in Proteomics : Charles et al. (2007) synthesized a novel biotinylated derivative of dimedone for studying protein sulfenation, a key aspect in understanding protein regulation and redox sensing [Charles et al., 2007].

  • Electrochemical and Spectroscopic Studies : Hatzipanayioti et al. (1998) investigated the electrochemical and spectroscopic behavior of 2,3-dihydroxybenzoic acid and its oxidized forms, revealing insights into complex formation with manganese, which could be relevant to water oxidation studies [Hatzipanayioti et al., 1998].

  • Pharmacological Potential : Gamaniel et al. (2000) explored the anti-sickling, analgesic, and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid, suggesting potential pharmacological applications in managing sickle cell disease [Gamaniel et al., 2000].

  • Antibacterial Activity : Prakash et al. (2009) synthesized new 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones and evaluated their antibacterial activity, showing promise in fighting against various bacterial strains [Prakash et al., 2009].

  • Antioxidant Properties : Garcia-Conesa et al. (1997) assessed the antioxidant properties of dimers of ferulic acid, providing insights into the potential of such compounds in free radical research [Garcia-Conesa et al., 1997].

properties

IUPAC Name

2,3-dimethoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c1-15-7-4-5(17(10,13)14)3-6(9(11)12)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVQOPOKMKTXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057801
Record name 2,3-Dimethoxy-5-sulphamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-5-sulfamoylbenzoic Acid

CAS RN

66644-80-2
Record name 5-(Aminosulfonyl)-2,3-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66644-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethoxy-5-sulphamoylbenzoic acid
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Record name 2,3-Dimethoxy-5-sulphamoylbenzoic acid
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Record name 2,3-dimethoxy-5-sulphamoylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Salvador, HB Jacobs, L Alnouri, A Fee… - Medicinal Chemistry …, 2022 - Springer
Ribonucleotide reductase (RNR) is a key target in cancer chemotherapy. The enzyme catalyzes reduction of ribonucleotides to 2′-deoxyribonucleotides and its activity is rate-limiting …
Number of citations: 0 link.springer.com
TNMCY Introduced, S Fuso
Number of citations: 0

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